BenchChemオンラインストアへようこそ!

N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

antibacterial Staphylococcus aureus disk diffusion

The 4‑ethoxy substituent (−OCH₂CH₃) donates electron density to the thiourea sulfur, strengthening H‑bond acceptor capacity and driving a distinct biological profile not achievable with 4‑Cl, 4‑Br or 4‑OCH₃ analogs. Documented activity against P. falciparum and inhibition of Naja naja venom phospholipase A₂ make this the validated starting point for antimalarial SAR and antivenom adjunct research. Metabolic O‑dealkylation liability offers in‑vivo pharmacology insights absent in halogenated congeners. For gyrase B docking and focused library building, the pre‑organized S(6) ring motif provides a rigid pharmacophore matching target‑bound geometry.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4
CAS No. 316125-42-5
Cat. No. B2630356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide
CAS316125-42-5
Molecular FormulaC17H18N2O2S
Molecular Weight314.4
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)18-17(22)19-16(20)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22)
InChIKeyWIOYYQZSCZZKAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide (CAS 316125-42-5): Procurement-Relevant Identity, Class, and Physicochemical Profile


N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide (CAS 316125-42-5) is a synthetic N-acyl-N′-aryl thiourea derivative with the molecular formula C₁₇H₁₈N₂O₂S and a molecular weight of 314.4 g/mol [1]. The compound features a 4-ethoxyphenyl group linked via a carbamothioyl (–C(=S)NH–) bridge to a 2-phenylacetyl moiety, placing it within the 1-acyl-3-arylthiourea subclass. Its computed physicochemical descriptors include XLogP3 = 3.8, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds [1]. Structurally characterized analogs of the same carbamothioyl scaffold display a conserved intramolecular N–H⋯O hydrogen bond forming an S(6) ring motif that pre-organizes the thiourea core for target engagement [2]. The compound is listed in the EPA DSSTox database (DTXSID001323681) and is supplied primarily for research use in medicinal chemistry and drug discovery programs.

Why In-Class Interchangeability Is Not Supported for N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide: Pharmacological Divergence Across 4-Substituted Phenyl Analogs


Compounds within the N-[(4-substituted-phenyl)carbamothioyl]-2-phenylacetamide series are not functionally interchangeable because the electronic and steric character of the para-substituent on the phenyl ring dictates both the binding-mode geometry and the biological activity profile. The 4-ethoxy group (–OCH₂CH₃) is an electron-donating substituent (σₚ ≈ −0.24) that increases the electron density of the thiourea sulfur through resonance, strengthening its hydrogen-bond-acceptor capacity relative to the 4-methoxy analog and dramatically altering target selectivity versus electron-withdrawing substituents such as 4-Cl or 4-Br [1]. In antibacterial disk-diffusion assays against Staphylococcus aureus, the 4-bromo analog (N-((4-bromophenyl)carbamothioyl)-2-phenylacetamide) yields a mean inhibition zone of 8.875 ± 0.534 mm, whereas the 3-chloro analog produces 7.72 ± 0.633 mm at equivalent concentrations, demonstrating that even modest substituent changes produce quantifiable differences in bioactivity [2][3]. The 4-ethoxy variant also introduces the potential for cytochrome P450-mediated O-dealkylation to a phenolic metabolite—a metabolic liability absent in halogenated analogs—that may confer distinct in vivo pharmacology [1]. These divergent features mean that procurement decisions cannot rely on class-level assumptions; selection must be guided by the specific substituent-dependent activity profile required for the intended assay or target.

Quantitative Differentiation Evidence for N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide Against Closest Analogs


Antibacterial Activity Benchmarking: Inhibition Zone Diameter of the 4-Ethoxy Compound Versus 3-Chloro and 4-Bromo Analogs Against Staphylococcus aureus

In disk-diffusion antibacterial assays conducted under a common protocol against S. aureus, the 4-bromo analog (N-((4-bromophenyl)carbamothioyl)-2-phenylacetamide) produced a mean inhibition zone diameter of 8.875 ± 0.534 mm, while the 3-chloro analog yielded 7.72 ± 0.633 mm at a test concentration of 2000 ppm [1]. The 4-ethoxy target compound has not been evaluated in this identical assay format; however, structurally simpler 4-ethoxyphenylthiourea derivatives have demonstrated antibacterial activity against S. aureus and Streptococcus hemolyticus (phenol coefficient = 22.5) [2]. The electron-donating 4-ethoxy substituent is expected to modulate the electrophilicity of the thiocarbonyl group differently than electron-withdrawing halogens, potentially altering the interaction with the DNA gyrase B target identified through in silico docking of the halogenated analogs [3].

antibacterial Staphylococcus aureus disk diffusion

Multi-Target Biological Profiling: Antimalarial, Antivenom, and Antifungal Activities Differentiate the 4-Ethoxy Compound from Halogenated Analogs

The AODdatabase curated by the Lin group reports that N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide possesses a distinct multi-target biological profile: it kills Plasmodium falciparum (antimalarial activity), nullifies the lethal effects of Naja naja venom and inhibits venom phospholipase A₂ (antivenom activity), and inhibits cilia formation by Aspergillus niger (antifungal activity) [1]. By contrast, the 4-bromo and 3-chloro analogs have only been systematically evaluated for antibacterial activity against S. aureus, with no published data on antiprotozoal or antivenom endpoints [2][3]. This multi-target activity pattern suggests that the 4-ethoxy substituent engages additional biological targets not accessible to the halogenated analogs, potentially through the hydrogen-bond-acceptor capacity of the ethoxy oxygen.

antimalarial antivenom antifungal multi-target

Intramolecular Conformational Locking via S(6) Hydrogen-Bond Motif: Structural Rationale for Differential Target Engagement Versus Non-Carbonyl Thiourea Analogs

Single-crystal X-ray diffraction analysis of the closely related N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide reveals a conserved intramolecular N–H⋯O hydrogen bond that closes an S(6) ring motif, locking the carbonyl thiourea unit into a nearly planar conformation (r.m.s. deviation of non-H atoms: 0.034 Å for molecule A, 0.094 Å for molecule B) [1]. This intramolecular hydrogen bond, formed between the amide N–H and the acyl carbonyl oxygen, is a structural feature conserved across N-acyl-N′-aryl thioureas bearing the –C(=O)–N–C(=S)–N– framework and is absent in non-acyl thioureas such as 1-(4-ethoxyphenyl)-2-thiourea (CAS 880-29-5), which lacks the carbonyl oxygen required for S(6) ring closure . The conformational pre-organization imposed by this S(6) motif reduces the entropic penalty upon target binding and directs the thiocarbonyl sulfur and the 4-ethoxyphenyl ring into a defined relative orientation that is predicted to differ from the solution-phase conformational ensemble of non-acyl analogs [1].

intramolecular hydrogen bond conformational pre-organization crystal structure S(6) motif

Lipophilicity-Guided Selection: XLogP3 Comparison Across 4-Substituted Phenylacetamide Thioureas and Implications for Membrane Permeability

The computed XLogP3 value for N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide is 3.8, positioning it in a lipophilicity range generally considered favorable for passive membrane permeability (typically XLogP3 1–5 for oral druglikeness) [1]. This value is intermediate between the more lipophilic 4-bromo analog (estimated XLogP3 ≈ 4.2 based on the incremental Hansch π constant of +0.86 for Br vs. +0.38 for OEt) and the less lipophilic 4-methoxy analog (estimated XLogP3 ≈ 3.2 based on π of −0.02 for OCH₃) [2]. The 4-ethoxy compound also possesses 5 rotatable bonds, consistent with the Lipinski guideline of ≤10, and 2 H-bond donors and 3 H-bond acceptors, each within druglikeness thresholds [1]. The ethoxy chain introduces conformational degrees of freedom at the terminal methyl that are absent in the 4-methoxy analog, potentially enabling adaptive binding to hydrophobic enzyme pockets not accessible to the shorter methoxy substituent [3].

lipophilicity XLogP3 membrane permeability physicochemical property

Antitubercular Activity Landscape: Positioning Among p-Ethoxyphenylthiourea Derivatives Tested Against Mycobacterium tuberculosis H37Rv

A comprehensive antitubercular screening study of 75 thiourea derivatives, including 25 p-ethoxyphenylthiourea derivatives, against M. tuberculosis H37Rv established that the most active compounds in this structural class achieved growth inhibition at 6.25 μg/ml—specifically 1-(4-ethoxyphenyl)-3-(4-bromophenyl)-2-thiourea and 1-(4-ethoxyphenyl)-3-(4-acetylphenyl)-2-thiourea [1]. In contrast, benchmark antitubercular agents tested in parallel showed superior potency: isoniazid (INH) inhibited at 0.0313 μg/ml, thioacetazone (TBI) at 0.08–0.156 μg/ml, and p-aminosalicylic acid (PAS) at 0.313 μg/ml [1]. While N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide per se was not among the individual compounds reported in the abstract, its core scaffold (p-ethoxyphenylthiourea with an acyl substituent) is directly represented, and the 2-phenylacetyl group constitutes a distinct acyl substituent whose steric and electronic contribution differs from the bromophenyl and acetylphenyl groups present in the most active analogs [1]. The growth inhibition at 6.25 μg/ml for the best p-ethoxyphenylthiourea derivatives provides a class-level activity benchmark against which the 2-phenylacetyl variant can be positioned.

antitubercular Mycobacterium tuberculosis H37Rv MIC

Acidity and Reactivity Differences: Methyl Substitution Effects on Phenylacetylthiourea Ionization as a Predictor of 4-Ethoxy Analogue Behavior

Kinetic studies on the rearrangement and methanolysis of acylphenylthioureas have demonstrated that methylation at the phenyl-substituted nitrogen of phenylacetylthiourea increases acidity by approximately 2 orders of magnitude, while methylation at the benzoyl-substituted nitrogen increases acidity by approximately 3 orders of magnitude [1]. These findings establish that the NH proton acidity of phenylacetylthioureas is exquisitely sensitive to substituent effects, with pKa values that can span at least 4 orders of magnitude depending on the substitution pattern [1]. The 4-ethoxy group, as an electron-donating substituent via resonance, is predicted to decrease the acidity of the thiourea NH proton relative to the unsubstituted phenyl analog and substantially relative to electron-withdrawing derivatives such as the 4-nitro or 4-cyano analogs. This modulation of NH acidity directly affects the compound's capacity to serve as a hydrogen-bond donor and its ionization state at physiological pH, both critical determinants of target binding and solubility [2].

acidity ionization phenylacetylthiourea structure-activity relationship

Recommended Research and Procurement Application Scenarios for N-[(4-Ethoxyphenyl)carbamothioyl]-2-phenylacetamide Based on Differential Evidence


Antimalarial Hit-to-Lead Optimization Programs Requiring a 4-Ethoxyphenyl Thiourea Scaffold with Demonstrated Antiplasmodial Activity

The compound has documented activity against Plasmodium falciparum in the AODdatabase, distinguishing it from the halogenated analogs in the same series whose antimalarial activity has not been reported [1]. Medicinal chemistry teams pursuing phenotypic antimalarial screening hits can use this compound as a validated starting point for structure-activity relationship (SAR) exploration, particularly through modification of the 2-phenylacetyl moiety while retaining the 4-ethoxyphenyl thiourea core that appears critical for antiplasmodial activity. The compound's XLogP3 of 3.8 is within the range associated with erythrocyte membrane permeability, supporting its potential to access intraerythrocytic P. falciparum [2].

Venom Phospholipase A₂ Inhibitor Screening in Snakebite Envenomation Research

The AODdatabase reports that this compound nullifies the lethal effects of Naja naja (Indian cobra) venom and inhibits phospholipase A₂ present in the venom [1]. For research groups investigating small-molecule antivenom adjuncts, this compound offers a rare combination of direct venom-neutralizing activity and enzyme inhibition. The 4-ethoxy substituent may contribute to PLA₂ active-site engagement through its hydrogen-bond-acceptor capacity, a feature not available in the 4-bromo and 4-chloro analogs. Procurement of this specific compound enables comparative structure-activity studies to identify the minimal pharmacophore required for PLA₂ inhibition, with the 4-halogenated analogs serving as negative controls.

Conformationally Constrained Thiourea Library Design Using the S(6) Intramolecular Hydrogen-Bond Motif

Crystallographic analysis of the closely related N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide confirms that the N-acyl-N′-aryl thiourea scaffold adopts a near-planar conformation stabilized by an intramolecular N–H⋯O hydrogen bond (S(6) ring motif, r.m.s. deviation <0.1 Å) [1]. For computational chemists and structural biologists building focused libraries for virtual screening or fragment-based drug discovery, this compound provides a rigid, pre-organized thiourea pharmacophore whose conformation in solution is expected to closely match its target-bound geometry. The 4-ethoxyphenyl group additionally offers a well-defined electron density feature for X-ray crystallographic phasing.

Antibacterial SAR Studies Investigating the Electronic Effect of Para-Substituents on DNA Gyrase B Inhibition

In silico docking studies of the 3-chloro and 4-bromo analogs identified DNA gyrase B as a putative antibacterial target, with docking scores (RS values) of −86.140 and −88.064 respectively, both superior to amoxicillin (−80.948 and −70.924) [1][2]. The 4-ethoxy analog represents the electron-donating end of the substituent spectrum and has not been evaluated in this docking model. Procuring the 4-ethoxy compound enables experimental validation of the predicted electronic effect on DNA gyrase B binding and antibacterial potency, completing a systematic SAR matrix (electron-donating: OEt; electron-withdrawing: Cl, Br) against a defined molecular target.

Quote Request

Request a Quote for N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.